3-[(2,3-difluorophenyl)methoxy]phenol
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Overview
Description
3-[(2,3-difluorophenyl)methoxy]phenol is an aromatic compound that features a phenol group substituted with a 2,3-difluorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-difluorophenyl)methoxy]phenol typically involves the reaction of 2,3-difluorobenzyl chloride with phenol in the presence of a base. A common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction is carried out under an inert atmosphere, such as argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-difluorophenyl)methoxy]phenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The phenol group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The phenol group can be oxidized to form quinones, while reduction reactions can convert it to cyclohexanol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, dimethylformamide, and other strong bases.
Electrophilic Aromatic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Various substituted phenols.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives.
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Scientific Research Applications
3-[(2,3-difluorophenyl)methoxy]phenol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Materials Science: Utilized in the production of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-[(2,3-difluorophenyl)methoxy]phenol is not well-documented. its effects are likely related to its ability to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of fluorine atoms may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2,3-difluorophenol
- 4-methoxyphenol
- 3-phenoxyphenol
Uniqueness
3-[(2,3-difluorophenyl)methoxy]phenol is unique due to the presence of both a difluorophenyl group and a methoxy group attached to the phenol ring. This combination imparts specific chemical properties, such as increased lipophilicity and potential biological activity, which are not observed in simpler phenol derivatives .
Properties
CAS No. |
1153783-69-7 |
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Molecular Formula |
C13H10F2O2 |
Molecular Weight |
236.21 g/mol |
IUPAC Name |
3-[(2,3-difluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C13H10F2O2/c14-12-6-1-3-9(13(12)15)8-17-11-5-2-4-10(16)7-11/h1-7,16H,8H2 |
InChI Key |
PHWSDNMKEALILF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C(=CC=C2)F)F)O |
Purity |
95 |
Origin of Product |
United States |
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